B1576815 Pleurain-E1 antimicrobial peptide

Pleurain-E1 antimicrobial peptide

货号: B1576815
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pleurain-E1 antimicrobial peptide is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antimicrobial Properties

Pleurain-E1 has demonstrated significant antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi. Studies have shown that it effectively inhibits the growth of Escherichia coli, a common Gram-negative bacterium, and other pathogens.

Table 1: Antimicrobial Activity of Pleurain-E1

MicroorganismActivity ObservedReference
Escherichia coliInhibition of growth
Staphylococcus aureusModerate inhibition
Candida albicansInhibition observed

3.1. Infection Control

Due to its potent antimicrobial properties, Pleurain-E1 holds promise for use in infection control, particularly in clinical settings where antibiotic resistance is a growing concern. Its ability to target resistant strains makes it a candidate for developing new therapeutic agents.

3.2. Wound Healing

Antimicrobial peptides like Pleurain-E1 can be integrated into wound dressings to prevent infections in wounds and promote healing. The peptide's dual action as an antimicrobial agent and potential immunomodulator could enhance the healing process by reducing bacterial load while supporting tissue regeneration.

Biocompatibility and Safety

Research indicates that Pleurain-E1 exhibits low cytotoxicity towards mammalian cells at therapeutic concentrations, suggesting its potential for safe application in medical treatments . Further studies are needed to fully assess its biocompatibility in vivo.

Case Studies

Several studies have documented the effectiveness of Pleurain-E1 in various applications:

  • A study highlighted its efficacy against multidrug-resistant E. coli, showing significant reduction in bacterial viability when treated with Pleurain-E1 at specific concentrations .
  • Another investigation focused on its role in enhancing wound healing processes in animal models, demonstrating improved recovery rates compared to controls without antimicrobial treatment .

常见问题

Basic Research Questions

Q. What structural characteristics of Pleurain-E1 contribute to its antimicrobial activity?

Pleurain-E1’s activity is linked to its secondary structure, which includes α-helical conformations that facilitate membrane disruption. Computational modeling (e.g., Protein Data Bank structures) and circular dichroism spectroscopy are recommended to validate these structural features . Additionally, its adhesion properties, mediated by residues like 3,4-dihydroxy-L-phenylalanine, enhance surface binding and pathogen targeting .

Q. What experimental methods are used to assess Pleurain-E1’s antimicrobial efficacy in vitro?

Standardized protocols include broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Researchers should use controlled conditions (e.g., pH, temperature) and reference strains (e.g., E. coli, S. aureus) to ensure reproducibility. Data interpretation should follow CLSI guidelines .

Q. How is Pleurain-E1 synthesized and purified for research applications?

Solid-phase peptide synthesis (SPPS) with Fmoc chemistry is commonly used. Post-synthesis purification involves reverse-phase HPLC, and quality control requires mass spectrometry (MS) and HPLC analysis. Batch-to-batch consistency can be improved by requesting additional analyses (e.g., peptide content, TFA removal) .

Q. What mechanisms underlie Pleurain-E1’s selectivity for bacterial membranes over host cells?

Studies suggest charge distribution and hydrophobicity ratios dictate selectivity. Electrostatic interactions with negatively charged bacterial membranes can be quantified via zeta potential measurements, while hemolysis assays (using red blood cells) evaluate host-cell toxicity .

Q. How can researchers validate Pleurain-E1’s antioxidant properties alongside antimicrobial activity?

Dual-function assays, such as DPPH radical scavenging for antioxidant activity and time-kill curves for antimicrobial kinetics, are recommended. Edman degradation or LC-MS/MS can confirm peptide integrity post-assay .

Advanced Research Questions

Q. How can experimental design frameworks (e.g., PICOT) optimize studies on Pleurain-E1’s therapeutic potential?

Using PICOT (Population, Intervention, Comparison, Outcome, Time), researchers might structure a study as:

  • Population : Pseudomonas aeruginosa-infected biofilms.
  • Intervention : Pleurain-E1-coated titanium implants.
  • Comparison : Uncoated implants or gentamicin.
  • Outcome : Biofilm reduction (CFU counts) and biocompatibility (cytotoxicity assays).
  • Time : 24–72 hours post-treatment .

Q. What strategies address discrepancies in Pleurain-E1’s efficacy across in vitro studies?

Systematic reviews and meta-analyses should standardize variables like bacterial growth phase, peptide solvent (e.g., saline vs. PBS), and assay temperature. Reporting via PRISMA guidelines enhances cross-study comparability .

Q. How can machine learning models improve the de novo design of Pleurain-E1 analogs?

Models trained on antimicrobial peptide (AMP) databases (e.g., APD3) can predict sequence-structure-activity relationships. Techniques like molecular dynamics simulations refine membrane interaction predictions, while adversarial validation identifies model overfitting .

Q. What in vivo challenges arise when translating Pleurain-E1 from preclinical models to human applications?

Key issues include peptide stability (e.g., protease degradation) and pharmacokinetics. Solutions include PEGylation for half-life extension and using murine infection models with humanized immune components .

Q. How do co-existing ions (e.g., Mg²⁺) in physiological environments affect Pleurain-E1’s activity?

Chelation assays and isothermal titration calorimetry (ITC) quantify ion-peptide interactions. Researchers should replicate physiological ion concentrations in vitro and use atomic absorption spectroscopy to monitor ion depletion .

Q. Methodological Notes

  • Data Contradiction Analysis : Use funnel plots to detect publication bias and mixed-effects models to account for heterogeneity in meta-analyses .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal care committee approvals .
  • Reproducibility : Deposit raw data (e.g., MIC values, HPLC chromatograms) in repositories like Zenodo and cite protocols from platforms like protocols.io .

属性

生物活性

Antibacterial, Antifungal

序列

AKAWGIPPHVIPQIVPVRIRPLCGNV

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。